molecular formula C24H42N4O8 B3034506 cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate) CAS No. 1818847-25-4

cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)

Cat. No.: B3034506
CAS No.: 1818847-25-4
M. Wt: 514.6
InChI Key: LVWAGVXLGGSOEA-LVAJUWGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Oxalic acid bis(tert-butyl -3,8-diazabicyclo[420]octane-8-carboxylate) is a complex organic compound featuring a bicyclic structure

Chemical Reactions Analysis

cis-Oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential biological activities and therapeutic applications. The unique structure of cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate) makes it a valuable compound for research in these fields .

Mechanism of Action

The mechanism of action of cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWAGVXLGGSOEA-LVAJUWGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2.CC(C)(C)OC(=O)N1CC2C1CNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2.CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
Reactant of Route 2
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cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
Reactant of Route 3
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cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
Reactant of Route 4
Reactant of Route 4
cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
Reactant of Route 5
cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
Reactant of Route 6
cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)

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